Physicochemical Properties of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide
Physicochemical Properties of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide
The following technical guide provides an in-depth analysis of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine , a specialized heterocyclic building block and flavor constituent.
Executive Summary
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 28712-61-0) is a fused bicyclic nitrogen heterocycle belonging to the pyrindine class.[1][2] Structurally, it consists of a pyridine ring fused to a cyclopentane ring, with a methyl substituent at the 3-position of the pyridine moiety.[3] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of allosteric modulators for muscarinic acetylcholine receptors (e.g., M4), and is identified as a volatile constituent contributing to roasted and nutty flavor profiles in food chemistry.[3] This guide details its physicochemical profile, synthesis pathways, and reactivity to support research in drug discovery and flavor science.[3]
Chemical Identity & Structural Analysis
The compound is a derivative of 1-pyrindine (6,7-dihydro-5H-cyclopenta[b]pyridine).[1] The "3-methyl" designation indicates substitution on the pyridine ring, specifically at the position beta to the nitrogen atom, enhancing its lipophilicity and altering its electronic properties compared to the unsubstituted parent.[3]
| Parameter | Detail |
| IUPAC Name | 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
| Common Synonyms | 6,7-Dihydro-3-methyl-5H-1-pyrindine; 3-Methyl-2,3-cyclopentenopyridine |
| CAS Number | 28712-61-0 |
| Molecular Formula | C |
| SMILES | Cc1cnc2c(c1)CCCC2 |
| InChIKey | HTSNODFENVAWHZ-UHFFFAOYSA-N |
| Structure Class | Fused Pyridine (Pyrindine) |
Physicochemical Profile
The following data consolidates experimental and predicted values. The fusion of the saturated cyclopentane ring confers restricted conformational freedom, while the methyl group increases lipophilicity (LogP) relative to the parent pyrindine.[3]
Table 1: Physical and Chemical Constants
| Property | Value | Source/Note |
| Molecular Weight | 133.19 g/mol | Calculated |
| Physical State | Liquid (at 25°C) | Standard conditions |
| Appearance | Colorless to pale yellow | Typical of alkylpyridines |
| Boiling Point | ~215–225 °C (760 mmHg) | Predicted (Parent BP: 205°C) |
| Density | 1.02 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.26 | Predicted [1] |
| pKa (Conjugate Acid) | ~6.5 | Est.[4][5] (Pyridine ~5.2, +Me effect) |
| Refractive Index | ~1.53 | Est.[3] based on homologs |
| Solubility | Soluble in EtOH, DCM, DMSO; Sparingly soluble in water | Lipophilic character |
Synthesis & Manufacturing
The synthesis of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically employs condensation reactions that construct the pyridine ring upon the pre-existing cyclopentanone framework. This approach allows for regioselective placement of the methyl group.[3]
Core Synthetic Pathway: Vapor-Phase/Catalytic Condensation
A scalable route involves the condensation of cyclopentanone with methacrolein (2-methylpropenal) and ammonia . This "Chichibabin-type" pyridine synthesis is favored for industrial production due to atom economy.[3]
Reaction Logic:
-
Enamine Formation: Ammonia reacts with cyclopentanone to form an intermediate enamine/imine.[3]
-
Michael Addition: The enamine attacks the
-carbon of methacrolein.[3] -
Cyclization & Aromatization: Intramolecular condensation followed by dehydration and oxidation (dehydrogenation) yields the aromatic pyridine ring.[3]
Caption: One-pot condensation synthesis pathway transforming cyclopentanone and methacrolein into the target pyrindine.
Applications & Reactivity
Pharmaceutical Chemistry
This compound is a validated scaffold in drug discovery, particularly for G-protein coupled receptors (GPCRs) .[3]
-
M4 Muscarinic Modulators: It serves as a core motif in positive allosteric modulators (PAMs) for the M4 receptor, investigated for treating schizophrenia and Alzheimer's disease [2].[3] The rigid fused system reduces entropic penalties upon binding compared to flexible alkyl pyridines.[3]
-
Reactivity: The pyridine nitrogen is available for:
-
N-Oxidation: With m-CPBA to form N-oxides (metabolic activation or prodrugs).
-
Salt Formation: Forms crystalline salts with HCl or fumaric acid for formulation.[3]
-
Flavor & Fragrance[3][6]
-
Profile: Exhibits "nutty," "roasted," and "green" organoleptic properties.[3]
-
Occurrence: Likely formed via Maillard reactions involving proline or hydroxyproline degradation products reacting with reducing sugars.[3]
Experimental Protocols
Protocol A: Analytical Identification (GC-MS)
To verify identity and purity in research samples.[3]
-
Sample Prep: Dilute 10 mg of analyte in 1 mL Dichloromethane (DCM).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[3]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
Detection: EI Mass Spec (70 eV). Look for molecular ion [M]+ = 133 .[3] Base peak likely 133 or 118 (loss of methyl).[3]
Protocol B: Salt Formation (Hydrochloride)
For stabilizing the liquid base into a solid for storage.[3]
-
Dissolve 1.0 eq (133 mg) of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine in 2 mL anhydrous diethyl ether.
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 eq of 2M HCl in ether.
-
White precipitate forms immediately.[3]
-
Filter under argon, wash with cold ether, and dry under vacuum.[3]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.[3][6][7] Combustible liquid.[3]
-
Signal Word: Warning.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent N-oxidation or polymerization over time.
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.[3]
References
-
SIELC Technologies . (2018).[3] 6,7-Dihydro-3-methyl-5H-1-pyrindine Properties and HPLC Separation. Retrieved from
-
Google Patents . (2018).[3] WO2018112840A1 - 6,5-fused heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor.[8] Retrieved from
-
Chem960 . (2024).[3] CAS 28712-61-0 Data Sheet. Retrieved from
Sources
- 1. 28712-61-0(6,7-dihydro-3-methyl-5H-Cyclopenta[b]pyridine) | Kuujia.com [kuujia.com]
- 2. 3-甲基-6,7-二氢-5H-环戊并[b]吡啶 - CAS号 28712-61-0 - 摩熵化学 [molaid.com]
- 3. PhytoBank: 1H NMR Spectrum (PHY0045383) [phytobank.ca]
- 4. 5H-5-Methyl-6,7-dihydrocyclopentapyrazine [webbook.nist.gov]
- 5. CAS 2043-61-0: Cyclohexanecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 6. Cyclohexanecarboxaldehyde, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 环己烷基甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
